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Compound of Interest

Compound Name: 4-(Thiazol-2-yloxy)phenylamine

Cat. No.: B561143

An In-depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine (CAS: 105350-49-0):
Synthesis, Characterization, and Therapeutic Potential

Core Compound Overview

4-(Thiazol-2-yloxy)phenylamine is a heterocyclic molecule featuring a phenylamine group
linked to a thiazole ring via an ether bond. This structural arrangement makes it a valuable
scaffold in medicinal chemistry and drug discovery. The thiazole ring is a key component in
numerous biologically active compounds and approved drugs, known for a wide spectrum of
therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
The phenylamine moiety provides a versatile point for further chemical modification, allowing
for the exploration of structure-activity relationships (SAR) in drug design.[4] This guide
provides a comprehensive technical overview of its synthesis, analytical characterization,
potential applications, and safe handling protocols, intended for researchers and professionals
in the field of drug development.

Caption: Molecular Structure of 4-(Thiazol-2-yloxy)phenylamine.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and predicted properties for 4-(Thiazol-2-yloxy)phenylamine
is provided below. Experimental data for this specific molecule is sparse in public literature;
therefore, spectroscopic data is presented as predicted values based on its chemical structure,
serving as a baseline for experimental verification.
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Property Value Source
CAS Number 105350-49-0 [5][6]
Molecular Formula CoHsN20S [6]
Molecular Weight 192.24 g/mol Calculated
Predicted *H NMR See Table 2 N/A
Predicted 13C NMR See Table 3 N/A
Predicted IR See Table 4 N/A

Mass Spec (El) M+ peak at m/z 192 Predicted

Synthesis and Purification

The synthesis of 4-(Thiazol-2-yloxy)phenylamine is most logically achieved through a C-O

cross-coupling reaction. The Ullmann condensation is a classic and robust method for forming
aryl-ether bonds, typically employing a copper catalyst to couple an aryl halide with an alcohol
or phenol.[7][8] This approach is well-suited for linking the thiazole and phenylamine moieties.

Retrosynthetic Analysis

The ether linkage is the key disconnection point. This retrosynthesis breaks the target molecule
down into two commercially available or readily synthesizable starting materials: 4-
aminophenol and a 2-halothiazole (e.g., 2-bromothiazole).
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Caption: Retrosynthetic pathway for 4-(Thiazol-2-yloxy)phenylamine.

Proposed Synthetic Protocol: Ulilmann-Type
Condensation

This protocol describes a copper-catalyzed Ullmann-type reaction. The causality for selecting
this method lies in its proven efficacy for constructing diaryl ethers, particularly when one of the
aryl components is an electron-deficient heterocycle like thiazole.[7][9] The use of a base is
critical to deprotonate the phenol, forming the nucleophilic phenoxide.

Reagents and Equipment:

2-Bromothiazole

e 4-Aminophenol

o Copper(l) iodide (Cul)

o Potassium carbonate (K2CQOs), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

» Round-bottom flask with reflux condenser

» Magnetic stirrer and heating mantle

o Standard glassware for extraction and purification
« Silica gel for column chromatography
Step-by-Step Methodology:

» Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(l)
iodide (0.1 eq).
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» Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
e Reactant Addition: Add 2-bromothiazole (1.1 eq) to the mixture.

e Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this
high temperature is to overcome the activation energy typical of Ullmann reactions.[7]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting materials are consumed (typically 12-24 hours).

o Workup: Cool the mixture to room temperature. Dilute with water and extract the product into
ethyl acetate (3x). Combine the organic layers.

e Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate,
and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl
acetate in hexanes) to yield the pure 4-(Thiazol-2-yloxy)phenylamine.

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification process.

Analytical Characterization
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Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic techniques provides a self-validating system for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.[11]

Experimental Protocol (*H and 13C NMR):

Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-de
or CDCI3) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e Acquire the *H spectrum, followed by the 13C spectrum, on a 400 MHz or higher
spectrometer.

e Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the
spectra.

Table 2: Predicted *H NMR Spectroscopic Data (in DMSO-ds)
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Chemical Shift
(3) ppm

~7.30

Multiplicity

Integration

1H

Assignment

Thiazole H5

Rationale

Proton on the
thiazole ring
adjacent to the
nitrogen.

~7.10

1H

Thiazole H4

Proton on the
thiazole ring
adjacent to the

sulfur.

~6.85

2H

Phenyl H (ortho
to -0)

Aromatic protons
deshielded by
the adjacent

ether oxygen.

~6.65

2H

Phenyl H (ortho
to -NH-2)

Aromatic protons
shielded by the
electron-donating

amine group.

| ~5.10 | s (broad) | 2H | -NH2z | Amine protons, often broad and exchangeable. |

Table 3: Predicted 3C NMR Spectroscopic Data (in DMSO-de)
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Chemical Shift (6) ppm Assignment Rationale

Carbon directly bonded to

~168.0 Thiazole C2 two heteroatoms (O and
N).
_ Aromatic carbon bearing the
~145.0 Phenyl C (ipso to -NHz2) )
amine group.
) Aromatic carbon bearing the
~144.0 Phenyl C (ipso to -0O)
ether oxygen.
~139.0 Thiazole C4 Thiazole ring carbon.
Aromatic carbons adjacent to
~122.0 Phenyl C (ortho to -O) )
the ether linkage.
Aromatic carbons adjacent to
~116.0 Phenyl C (ortho to -NH2)

the amine group.

| ~109.0 | Thiazole C5 | Thiazole ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[10]
Experimental Protocol:

e Mix ~1 mg of the product with ~100 mg of dry potassium bromide (KBr).

e Grind the mixture to a fine powder and press it into a thin, transparent pellet.
e Acquire the spectrum using an FTIR spectrometer.

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

. N-H stretch (asymmetric &
3450-3300 Medium-Strong

symmetric)
3150-3050 Medium Aromatic C-H stretch
~1600, ~1500 Strong C=C and C=N ring stretching

| 1250-1200 | Strong | Aryl-O (ether) C-O stretch |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through
fragmentation patterns.

Experimental Protocol (ESI-MS):

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
« Infuse the solution directly into an Electrospray lonization (ESI) mass spectrometer.

e Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]*.

The expected molecular ion peak for CoHsN20S would be observed at an m/z of 193.04
([M+H]*). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Applications in Drug Discovery and Research

The 4-(Thiazol-2-yloxy)phenylamine scaffold is a privileged structure in medicinal chemistry,
with its derivatives showing significant potential across several therapeutic areas.

Kinase Inhibition

Many derivatives built upon a phenylamino-thiazole core have been investigated as potent
kinase inhibitors.[1]
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¢ Spleen Tyrosine Kinase (SYK) Inhibition: The phenylamino pyrimidine thiazole scaffold, a
close analogue, has been optimized to produce potent nanomolar inhibitors of SYK, an
important target in inflammatory diseases and allergies.[12]

¢ Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-
(phenylamino)pyrimidines are highly active and selective inhibitors of CDK9, a key regulator
of transcription in cancer cells.[13][14] This inhibition leads to the downregulation of anti-
apoptotic proteins like Mcl-1, reinstating programmed cell death in cancer cells.[13][14]

(Antigen Cross-links IgE)

4-(Thiazol-2-yloxy)phenylamine
(B-Cell Receptor (BCRD ( -base)(lj Inz)itlc))itorsy
l min

SYK Kinase Activation

Downstream Signaling
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Caption: Simplified SYK signaling pathway targeted by thiazole derivatives.

Anticancer and Anti-inflammatory Activity
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The thiazole nucleus is a cornerstone in the development of novel anticancer and anti-
inflammatory agents.[2][3]

e Anticancer Potential: Derivatives have shown cytotoxicity against various cancer cell lines,
including breast adenocarcinoma (MCF7).[2] The mechanism often involves the inhibition of
critical cellular processes or signaling pathways overactive in cancer.

» Anti-inflammatory Effects: Thiazole-containing compounds have been demonstrated to be
potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are
central to inflammation.[3][15] Systemic administration of related compounds has been
shown to decrease nociceptive behavior in animal models of pain and inflammation.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Thiazol-2-yloxy)phenylamine is not widely
available, data from structurally related compounds and general chemical safety principles
should be applied.[16][17]
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Guideline Recommendation

May cause skin irritation, serious eye

irritation/damage, and may cause an allergic
Hazards skin reaction.[17][18] Potentially harmful if

swallowed or inhaled.[16] Toxic to aquatic life

with long-lasting effects.[17][18]

Use only in a well-ventilated area or under a
chemical fume hood.[17] Wear appropriate
Handling personal protective equipment (PPE): chemical-
resistant gloves, safety goggles, and a lab coat.
[16] Avoid breathing dust/fumes.[16][17] Wash

hands thoroughly after handling.[17]

Store in a tightly closed container in a cool, dry,

and well-ventilated place.[19] Keep away from
Storage : : ) _

incompatible materials such as strong oxidizing

agents.[19]

Dispose of contents/container to an approved
) waste disposal plant in accordance with local,
Disposal . .
state, and federal regulations.[17] Avoid release

to the environment.[17][18]

Conclusion

4-(Thiazol-2-yloxy)phenylamine stands out as a heterocyclic compound of significant interest
to the scientific community. Its robust and scalable synthesis via methods like the Ullmann
condensation makes it an accessible building block for creating diverse chemical libraries. The
established importance of the thiazole and phenylamine moieties in bioactive molecules,
particularly as kinase inhibitors and anti-inflammatory agents, positions this compound as a
valuable starting point for the design and development of next-generation therapeutics. Further
investigation into its derivatives is warranted to fully explore its potential in treating a range of
human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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